Helicin

概要

説明

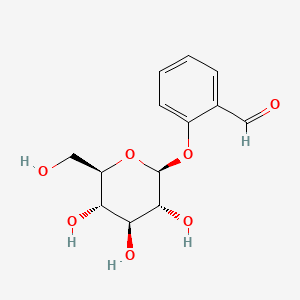

ヘリシンは、サリチンのベンジル位ヒドロキシ基を対応するアルデヒドに酸化することによって得られるβ-D-グルコシドです 。 ヘリシンは、バラ科などのさまざまな植物に見られます .

2. 製法

合成経路と反応条件: ヘリシンは、サリチンの酸化によって合成することができます。 このプロセスは、サリチンのベンジル位ヒドロキシ基をアルデヒド基に変換してヘリシンを生成します 。 この反応には、通常、酸化剤と特定の反応条件が必要です。これは、ヒドロキシ基の選択的酸化を保証するためです。

工業的製造方法: ヘリシンの工業的製造には、バラ科などの植物源からの抽出が含まれます。 抽出プロセスには、サリチンの分離、続いてヘリシンへの酸化が含まれます。 このプロセスには、ヘリシンを純粋な形で得るためのさまざまな精製工程が含まれる場合があります .

反応の種類:

酸化: ヘリシンは、さらに酸化されてさまざまな誘導体を形成することができます。

還元: ヘリシンのアルデヒド基は、還元されてアルコール誘導体を形成することができます。

置換: ヘリシンは、グルコシド部分と他の官能基を交換できる置換反応に参加することができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。

置換試薬: 目的の生成物に応じて、さまざまな求核剤を置換反応に使用できます。

主要な生成物:

酸化生成物: さまざまなカルボン酸およびその他の酸化された誘導体。

還元生成物: ヘリシンのアルコール誘導体。

置換生成物: 異なる官能基を持つグルコシド誘導体.

準備方法

Synthetic Routes and Reaction Conditions: Helicin can be synthesized through the oxidation of salicin. The process involves the conversion of the benzylic hydroxy group of salicin to an aldehyde group, forming this compound . This reaction typically requires an oxidizing agent and specific reaction conditions to ensure the selective oxidation of the hydroxy group.

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly those in the Rosaceae family. The extraction process includes the isolation of salicin, followed by its oxidation to this compound. The process may involve various purification steps to obtain this compound in its pure form .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various derivatives.

Reduction: The aldehyde group in this compound can be reduced to form alcohol derivatives.

Substitution: this compound can participate in substitution reactions where the glucoside moiety can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various carboxylic acids and other oxidized derivatives.

Reduction Products: Alcohol derivatives of this compound.

Substitution Products: Glucoside derivatives with different functional groups.

科学的研究の応用

ヘリシンは、科学研究において幅広い応用があります。

化学: ヘリシンは、さまざまな有機化合物を合成するための前駆体として使用されます。また、グルコシド化学に関連する研究にも使用されます。

生物学: ヘリシンは、植物の代謝における役割と潜在的な生物活性について研究されています。

医学: ヘリシンは、抗炎症作用や抗菌作用など、潜在的な治療効果について研究されています。

作用機序

ヘリシンは、さまざまな分子標的および経路を通じてその効果を発揮します。主なメカニズムには、生物系における特定の酵素や受容体との相互作用が含まれます。たとえば、ヘリシンは、炎症性経路に関与する特定の酵素を阻害し、抗炎症効果をもたらす可能性があります。 さらに、ヘリシンの抗菌活性は、細菌細胞膜を破壊し、必須の細菌酵素を阻害する能力に起因すると考えられます .

6. 類似の化合物との比較

ヘリシンは、その特定の構造と生物活性のために独特です。類似の化合物には以下が含まれます。

サリチン: ヘリシンの前駆体で、抗炎症作用もあります。

サリチルアルデヒド: サリチンのアルデヒド形で、ヘリシンの合成における重要な中間体です。

β-D-グルコシド: ヘリシンとグルコシド部分を共有し、さまざまな生物活性を持つ化合物群.

ヘリシンは、グルコシド部分とアルデヒド基の特定の組み合わせにより、独自の化学的および生物学的特性を備えています。

類似化合物との比較

Helicin is unique due to its specific structure and biological activities. Similar compounds include:

Salicin: The precursor of this compound, which also has anti-inflammatory properties.

Salicylaldehyde: The aldehyde form of salicin, which is a key intermediate in the synthesis of this compound.

Beta-D-glucosides: A class of compounds that share the glucoside moiety with this compound and have various biological activities.

This compound stands out due to its specific combination of a glucoside moiety and an aldehyde group, which imparts unique chemical and biological properties.

生物活性

Helicin, a compound identified through advanced artificial intelligence methodologies, has emerged as a promising antibacterial agent with significant biological activity against various pathogenic bacteria. This article delves into the biological activity of this compound, presenting data from research studies, case studies, and detailed findings regarding its efficacy, mechanisms of action, and potential applications in medical settings.

This compound is a synthetic derivative of a previously investigated anti-diabetic drug. Its discovery as an antibacterial agent was facilitated by machine learning algorithms that screened vast libraries of compounds for their potential therapeutic effects against resistant bacterial strains. Initial studies indicated that this compound exhibits a unique mechanism of action that disrupts bacterial cell membrane functions, making it an attractive candidate for further research and development.

This compound's antibacterial activity is primarily attributed to its ability to disrupt the electrochemical gradient across bacterial cell membranes. This disruption impairs essential cellular processes, including ATP production, leading to bacterial cell death. The mechanism is considered difficult for bacteria to develop resistance against due to the complexity of required mutations in membrane chemistry .

Antibacterial Efficacy

Minimum Inhibitory Concentration (MIC) Studies

Research has demonstrated that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. The following table summarizes the MIC values for this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli ATCC 25922 | 16 |

| Staphylococcus aureus ATCC 29213 | 2-4 |

| Acinetobacter baumannii ATCC BAA-747 | 4 |

| Clostridium difficile | <1 |

| Mycobacterium tuberculosis | <1 |

These results indicate that this compound is particularly effective against clinically relevant pathogens, demonstrating MIC values significantly lower than those for many conventional antibiotics .

Case Studies and Research Findings

Case Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A study focusing on MRSA strains revealed that this compound maintained consistent antibacterial activity with MIC values ranging from 2 to 4 µg/mL. Importantly, no correlation was found between the MICs of this compound and resistance profiles to other clinical antibiotics, suggesting its potential as an effective anti-MRSA agent .

Case Study 2: In Vivo Assessments

In vivo experiments demonstrated that this compound effectively treated infections caused by A. baumannii, particularly in murine models. Application of a this compound-containing ointment resulted in complete clearance of infections within 24 hours, underscoring its rapid therapeutic potential in severe bacterial infections .

Toxicological Profile

Toxicological assessments have indicated that this compound exhibits low acute toxicity and is non-mutagenic, non-reproductive-toxic, and non-genotoxic. Blood biochemical analyses suggest minimal impact on hematological parameters and organ functions, making it a safer alternative compared to traditional antibiotics .

特性

IUPAC Name |

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOFCVIGEYGEOF-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20877231 | |

| Record name | Helicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-65-5 | |

| Record name | Helicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20877231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(β-D-glucopyranosyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HELICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4TI8P9R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of helicin?

A1: this compound (2-(hydroxymethyl)phenyl-β-D-glucopyranoside) has the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol.

Q2: How does the structure of this compound influence its reactivity?

A2: this compound’s aldehyde group significantly influences its reactivity. [] This aldehyde group can participate in competing reactions, hindering the introduction of a benzylidene protecting group at the O-4 and O-6 hydroxyl groups of the glucose moiety. []

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Various techniques are employed to characterize this compound, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectrophotometry (UV-Vis), and 1H-13C Nuclear Magnetic Resonance Spectroscopy (NMR). []

Q4: Does this compound exhibit any catalytic properties?

A4: While this compound itself might not function as a catalyst, it serves as a substrate for various enzymes, particularly glycosyltransferases. [] For instance, OsSGT2 from Ornithogalum saundersiae can utilize this compound as a donor substrate, albeit with low percentage conversion, in testosterone glycodiversification reactions. []

Q5: Are there any industrial applications of this compound?

A5: this compound, being a precursor to salicylic acid, holds potential for applications in pharmaceuticals and cosmetics. Its utilization in the production of indigo dye through enzymatic biotransformation by the BglY enzyme from Paenibacillus sp. strain C7 also presents an intriguing possibility. []

Q6: How does modifying the sugar moiety of this compound affect its activity?

A6: Replacing glucose with galactose in the beta-glycosidic linkage, forming phenyl-beta-D-galactopyranoside, abolishes the ability of the molecule to induce the syrB gene in Pseudomonas syringae pv. syringae. This highlights the importance of the glucose moiety for specific biological activities. []

Q7: Have any computational chemistry studies been performed on this compound?

A7: Yes, quantum-chemical calculations have been employed to model potential reactions of this compound with benzaldehyde dimethyl acetal and benzaldehyde. These calculations revealed that the aldehyde group in this compound’s structure leads to competing reactions, explaining the challenges in introducing a benzylidene protecting group. []

Q8: How does this compound interact with biological systems?

A10: this compound can act as a signal molecule in certain plant-microbe interactions. For instance, it can induce the syrB gene in Pseudomonas syringae pv. syringae, a gene crucial for the production of the phytotoxin syringomycin. []

Q9: What is the potential of this compound in pharmaceutical research?

A11: this compound derivatives, particularly its thiosemicarbazone derivatives, have shown promising results in preliminary studies for potential applications as antimicrobial and antimutagenic agents. [, ]

Q10: What analytical techniques are used to quantify this compound?

A12: High-Performance Liquid Chromatography (HPLC), often coupled with various detectors like UV or Evaporative Light Scattering Detector (ELSD), is frequently used for the separation and quantification of this compound, especially in complex plant extracts. [, ]

Q11: Are there established quality control standards for this compound?

A13: While specific quality control standards for this compound aren’t explicitly discussed, the research emphasizes the importance of standardized analytical methods for accurate quantification in plant materials and biological samples. []

Q12: Are there any sustainable practices for this compound production?

A15: Sustainable production of this compound could involve exploring biotechnological approaches like plant cell and tissue culture, as demonstrated by the attempts to produce arbutin and salicin using in vitro cultures of various plants. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。